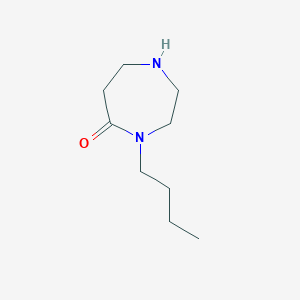

4-Butyl-1,4-diazepan-5-one

Beschreibung

General Significance of 1,4-Diazepanone Derivatives in Contemporary Medicinal Chemistry Research

The 1,4-diazepanone scaffold, a derivative of the seven-membered 1,4-diazepane ring system, is a cornerstone in the development of novel therapeutic agents. researchgate.net Derivatives of 1,4-diazepane and the broader 1,4-diazepine class are recognized as "privileged structures" in drug discovery. This designation is due to their ability to bind to a wide variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. researchgate.net

Research has extensively documented the biological significance of compounds built upon this framework. They have been shown to possess properties including antipsychotic, anxiolytic, anticonvulsant, anthelmintic, antibacterial, antifungal, and anticancer activities. researchgate.netbenthamscience.comnih.gov For instance, certain 1,4-diazepane derivatives have been investigated as potent factor Xa inhibitors, which are crucial for developing new antithrombotic drugs to manage coagulation disorders. nih.gov Others have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against specific cancer cell lines. scirp.org

The versatility of the 1,4-diazepanone core allows for extensive functionalization at its nitrogen atoms and other positions on the ring. This chemical tractability enables medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. chemrxiv.org For example, derivatives such as 1-(3,4-dichlorobenzoyl)-4-(3-methyl-1-methylol-butyl)-1,4-diazepan-5-one have been synthesized as part of drug discovery efforts, highlighting the core's utility in creating libraries of compounds for screening. ontosight.ai The homopiperazine (B121016) (1,4-diazepane) ring is a prevalent feature in molecules designed for hit-to-lead optimization in pharmaceutical research. researchgate.net This widespread application underscores the enduring importance of the 1,4-diazepanone scaffold in the quest for new and effective medicines.

Contextualization of 4-Butyl-1,4-Diazepan-5-one within the Broader Class of Seven-Membered Nitrogen Heterocycles

This compound is a member of the extensive family of seven-membered nitrogen heterocycles. These are cyclic organic compounds containing a seven-atom ring that includes at least one nitrogen atom; in the case of diazepanes, there are two. nih.govnumberanalytics.com This class of compounds is of significant interest in organic and medicinal chemistry due to its prevalence in a multitude of biologically active natural products and synthetic drug molecules. sioc-journal.cnresearchgate.net

Seven-membered heterocycles like diazepanes are structurally distinct from their more common five- and six-membered counterparts. Their increased ring size provides greater conformational flexibility, which can be advantageous for binding to complex biological targets such as enzymes and receptors. sioc-journal.cn However, the synthesis of these larger ring systems presents unique thermodynamic and kinetic challenges, making the development of efficient and simple construction methods an important area of chemical research. sioc-journal.cn

The 1,4-diazepine framework, to which this compound belongs, is one of the most extensively studied types of seven-membered heterocycles. benthamscience.com Its derivatives are foundational to many well-known pharmaceuticals. For example, benzodiazepines, which feature a diazepine (B8756704) ring fused to a benzene (B151609) ring, are widely used for their anxiolytic and hypnotic properties. researchgate.net The specific compound, this compound, represents a saturated version of this core (a diazepane) with a ketone functional group (a diazepanone) and a butyl substituent at one of the nitrogen positions. This particular arrangement of functional groups contributes to its specific chemical properties and potential biological activity within the vast landscape of seven-membered nitrogen heterocycles.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-3-7-11-8-6-10-5-4-9(11)12/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUKCQSAVQHDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diazepan 5 One and Its Derivatives

Established Reaction Pathways for 1,4-Diazepanone Ring System Formation

The construction of the seven-membered 1,4-diazepan-5-one (B1224613) ring is a key objective in the synthesis of numerous biologically active molecules. Chemists have developed several reliable methods to achieve this, ranging from classical rearrangement reactions to modern biocatalytic and metal-catalyzed processes.

Beckmann Rearrangement Strategies from Ketoximes

The Beckmann rearrangement is a classic and well-documented method for converting ketoximes into amides or lactams. In the context of diazepanone synthesis, this reaction facilitates the ring expansion of piperidin-4-one oximes to yield the desired seven-membered lactam structure. This pathway has been successfully applied to produce various 2,7-diaryl-1,4-diazepan-5-ones.

However, traditional Beckmann rearrangement conditions, which often employ corrosive acids like sulfuric acid or polyphosphoric acid, can suffer from drawbacks such as prolonged reaction times and low yields. To overcome these limitations, more efficient methods have been developed. One such improvement involves the use of a silica (B1680970) gel-supported sodium bisulfate (NaHSO₄·SiO₂) catalyst under microwave irradiation. This approach has been shown to quantitatively convert piperidin-4-one oximes into 3-alkyl-2,7-diaryl--diazepan-5-ones, with the oxime being a proposed intermediate in the direct conversion from the ketone.

| Entry | Starting Material (Substituents on Piperidin-4-one) | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 3a | R1=H, R2=H, X=H | 2,7-Diphenyl--diazepan-5-one | 4 | 94 |

| 3b | R1=CH₃, R2=H, X=H | 3-Methyl-2,7-diphenyl--diazepan-5-one | 5 | 92 |

| 3c | R1=C₂H₅, R2=H, X=H | 3-Ethyl-2,7-diphenyl--diazepan-5-one | 5 | 90 |

| 3d | R1=i-Pr, R2=H, X=H | 3-Isopropyl-2,7-diphenyl--diazepan-5-one | 6 | 90 |

| 3f | R1=H, R2=H, X=o-Cl | 2,7-Bis(2-chlorophenyl)--diazepan-5-one | 7 | 88 |

Intramolecular Reductive Amination Protocols

Intramolecular reductive amination represents a highly effective and versatile strategy for constructing the 1,4-diazepanone core. This method typically involves the cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality.

Recent advancements have focused on biocatalytic approaches to achieve high enantioselectivity. An enzymatic intramolecular asymmetric reductive amination has been developed using imine reductases (IREDs) to synthesize chiral 1,4-diazepanes from corresponding aminoketones. For instance, enantiocomplementary IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) have been used to produce (R)- and (S)-isomers of diazepane derivatives with high enantiomeric excess (ee) values, often exceeding 99%. Further protein engineering, such as the development of the double mutant Y194F/D232H from IR1, has led to a significant increase in catalytic efficiency.

Chemical methods also employ this strategy, for example, in the synthesis of precursors for complex molecules like CPZEN-45, where reductive amination of an aldehyde with a secondary amine using NaBH(OAc)₃ can form the cyclization precursor. Other variations include the reductive amination of an epoxy aldehyde followed by intramolecular opening of the oxirane ring to form the diazepanone system.

| Enzyme | Target Product | Enantiomeric Excess (ee) | Catalytic Efficiency (s⁻¹ mM⁻¹) |

|---|---|---|---|

| IRED from Leishmania major (IR1) | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% | 0.027 |

| IRED from Micromonospora echinaurantiaca (IR25) | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% | 0.962 |

| IR1 Mutant (Y194F/D232H) | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | >99% | 1.647 (61-fold increase) |

Carbene Insertion Reactions from Acyclic Diazoamine Precursors

The formation of the 1,4-diazepanone ring can be achieved through carbene insertion chemistry. This pathway involves the generation of a metal carbene from an acyclic α-diazoamine precursor, which then undergoes an intramolecular N-H insertion to yield the seven-membered ring.

The process is typically mediated by a transition metal catalyst, with rhodium(II) acetate (B1210297) being a common choice. The reaction proceeds via the formation of a rhodium carbenoid species that is intramolecularly trapped by a distal amine functionality within the same molecule. This strategy has proven effective in constructing the complex diazepanone core found in natural products like liposidomycins and caprazamycins. The synthesis begins with a suitable precursor, such as an ester, which is converted into the required diazo derivative before the key cyclization step.

Sequential Amide Coupling and Intramolecular Cyclization Approaches

A powerful and modular approach to diazepanone scaffolds involves a sequence of an intermolecular amide bond formation followed by an intramolecular cyclization. This strategy allows for the assembly of complex structures from readily available starting materials. A one-pot method has been developed that combines a sequential amide coupling with an intramolecular aza-Michael addition. This has been used to synthesize indole/pyrrole-fused 1,4-diazepanone systems from 1H-indole/pyrrole-2-carboxylic acids and Morita–Baylis–Hillman-derived allylamines with good stereoselectivity.

Other variations on this theme include the intramolecular Fukuyama-Mitsunobu cyclization of N-nosyl diamino alcohols to construct the chiral 1,4-diazepane ring. Additionally, copper-catalyzed intramolecular C–N cross-coupling reactions have been employed to form azetidine-fused 1,4-benzodiazepine (B1214927) derivatives, which can be further manipulated.

Schmidt Rearrangement Applications in Diazepanone Synthesis

The Schmidt rearrangement provides a direct method for the ring expansion of cyclic ketones to lactams. This reaction has been effectively applied to the synthesis of the 1,4-diazepan-5-one core starting from substituted 4-piperidone (B1582916) precursors. The reaction typically involves treating an N-alkyl-4-piperidone with hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) (NaN₃) and a strong acid like sulfuric acid, to afford the corresponding N¹-alkyl-1,4-diazepin-5-one.

This methodology has been refined to a one-step process under simple reaction conditions, which is an improvement over older two-step protocols that required isolation of the piperidone hydrochloride salt. The Schmidt rearrangement is a robust tool for creating a variety of diazepanones, including bridged derivatives and complex fused systems like tetrahydro-benzodiazepin-5-ones, some of which have been investigated for potential anticancer and antiprotozoal activities.

| Starting Material (Piperidin-4-one) | Reagents | Product (Diazepin-5-one) | Yield (%) |

|---|---|---|---|

| r-2,c-6-diphenylpiperidin-4-one | NaN₃, H₂SO₄, CH₂Cl₂ | r-2,c-7-diphenyl-1,4-diazepan-5-one | 80 |

| r-2,c-6-bis(4-methylphenyl)piperidin-4-one | NaN₃, H₂SO₄, CH₂Cl₂ | r-2,c-7-bis(4-methylphenyl)-1,4-diazepan-5-one | 82 |

| r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one | NaN₃, H₂SO₄, CH₂Cl₂ | r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one | 78 |

| r-2,c-6-bis(4-chlorophenyl)piperidin-4-one | NaN₃, H₂SO₄, CH₂Cl₂ | r-2,c-7-bis(4-chlorophenyl)-1,4-diazepan-5-one | 85 |

Condensation and Alkylation Reactions for Diazepanone Derivatives

Once the 1,4-diazepan-5-one core is formed, it can be further functionalized through various reactions, most notably condensation and alkylation. The synthesis of the title compound, 4-Butyl-1,4-diazepan-5-one, would be achieved via N-alkylation of the unsubstituted 1,4-diazepan-5-one. This typically involves reacting the secondary amine at the N-4 position with a suitable butylating agent, such as butyl bromide or butyl iodide, in the presence of a base.

More sophisticated alkylation procedures have also been developed. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation allows for the synthesis of enantioenriched gem-disubstituted diazepanones. This reaction can install an all-carbon quaternary stereocenter, potentially blocking metabolically labile sites and improving the pharmacokinetic profile of drug candidates. Furthermore, the secondary amine of the diazepane ring can be alkylated with functionalized reagents, such as 4-chloro-4′-fluorobutyrophenone, to create complex analogues with specific pharmacological targets. Condensation reactions between the diazepanone nitrogen and aldehydes or ketones can also be used to introduce further diversity.

Advanced and Stereoselective Synthetic Methodologies

The synthesis of the 1,4-diazepan-5-one scaffold, a significant heterocyclic system, is achieved through various advanced and stereoselective methods. These approaches are crucial for creating structurally complex molecules with high levels of purity and specific stereochemistry.

Modular and Stereoselective Annulation Reactions (e.g., Aza-Michael Addition)

Annulation reactions, particularly those involving aza-Michael additions, represent a powerful strategy for constructing the 1,4-diazepan-5-one ring. These methods often offer high modularity and stereocontrol.

A one-pot method has been developed for creating indole- or pyrrole-fused 1,4-diazepanone scaffolds through a sequence of amide coupling followed by an intramolecular aza-Michael addition. acs.orgresearchgate.net This process starts with 1H-indole/pyrrole-2-carboxylic acids and Morita–Baylis–Hillman (MBH)-derived allylamines, demonstrating good stereoselectivity and suitability for gram-scale synthesis. acs.org Another approach uses a directing group-controlled regioselective [4+3] annulation of indole-2-carboxamides with MBH carbonates to build highly substituted indole-fused 1,4-diazepanones. acs.org

The aza-Michael reaction is a key step in several synthetic routes. For instance, a palladium-catalyzed aza-Michael reaction has been used to develop an efficient synthesis of 2,3,4,5-tetrahydrobenzodiazepines. unimi.it Tandem reactions, such as an imino-pinacol coupling followed by an aza-Michael reaction, can produce monocyclic 1,4-diazepines with high diastereoselectivity in a one-pot process. researchgate.net Furthermore, automated synthesis platforms have utilized aza-Michael reactions to create libraries of related structures like thiadiazepan-1,1-dioxide-4-ones. nih.govnih.gov

Table 1: Examples of Aza-Michael Addition in Diazepanone Synthesis

| Starting Materials | Key Reaction Type | Product Type | Reference |

|---|---|---|---|

| 1H-Indole/pyrrole-2-carboxylic acids, MBH-derived allylamines | Amide coupling / Intramolecular aza-Michael addition | Indole/pyrrole-fused 1,4-diazepanones | acs.orgresearchgate.net |

| Indole-2-carboxamides, MBH carbonates | Directing group-controlled [4+3] annulation | Densely substituted indole-fused 1,4-diazepanones | acs.org |

| N-tosyl-2-aminostyrenes, α,β-unsaturated aldehydes | Palladium-catalyzed aza-Michael reaction | 2,3,4,5-Tetrahydrobenzodiazepines | unimi.it |

| Aldimines, α,β-unsaturated ketones | Imino-pinacol coupling / Aza-Michael addition | Monocyclic 1,4-diazepines | researchgate.net |

Asymmetric Reductive Amination for Chiral 1,4-Diazepane Synthesis

Asymmetric reductive amination is a cornerstone for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.net This method often employs enzymes to achieve high enantioselectivity.

An enzymatic intramolecular asymmetric reductive amination has been developed using imine reductases (IREDs) to synthesize chiral 1,4-diazepanes from the corresponding aminoketones. acs.orgacs.orgresearchgate.netdiva-portal.org Researchers identified enantiocomplementary IREDs capable of producing both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantiomeric excess (93 to >99%). acs.orgresearchgate.netdiva-portal.org For example, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) showed significant catalytic efficiencies. acs.orgresearchgate.net Further protein engineering, such as creating a double mutant of IR1 (Y194F/D232H), led to a 61-fold improvement in catalytic efficiency. acs.orgresearchgate.netdiva-portal.org

Table 2: IREDs in Asymmetric Synthesis of Chiral 1,4-Diazepanes

| Enzyme | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| IRED from Leishmania major (IR1) | (R) | 0.027 | >99 | acs.orgacs.orgresearchgate.net |

| IRED from M. echinaurantiaca (IR25) | (S) | 0.962 | >99 | acs.orgacs.orgresearchgate.net |

| IR1 double mutant (Y194F/D232H) | (R) | 1.647 (61-fold increase) | >99 | acs.orgresearchgate.netdiva-portal.org |

Mitsunobu Reaction in 1,4-Diazepane Derivative Preparation

The Mitsunobu reaction, which converts alcohols into a variety of functional groups via a dehydrative coupling, is another key strategy for preparing 1,4-diazepane derivatives. researchgate.netorganic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry, making it valuable for controlling chirality. organic-chemistry.org

This method has been used to synthesize key intermediates for pharmaceutical agents. For instance, a practical, multikilogram production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was established using an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.netresearchgate.net Similarly, the synthesis of the drug Suvorexant has been achieved via an intramolecular Mitsunobu cyclization as the key ring-forming step. researchgate.net The reaction has also been employed as a subsequent cyclization step after a Ugi multicomponent reaction to produce 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones in very high yields. nih.govacs.org

Huisgen 1,3-Dipolar Cycloaddition for N-Heterocycles Containing 1,4-Diazepane Moieties

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles and has been utilized to create complex molecules incorporating the 1,4-diazepane moiety. researchgate.netorganic-chemistry.orgwikipedia.orgbohrium.comnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile in a concerted [4+2] cycloaddition. organic-chemistry.org

This strategy is often part of a multi-step sequence. For example, a library of 1,2,3-triazole-fused 1,4-benzodiazepines was generated using a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition. acs.org In another automated synthesis, a one-pot sequence involving elimination, double aza-Michael addition, and a Huisgen cycloaddition was used to produce a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides. nih.gov This highlights the compatibility of the Huisgen cycloaddition with other reactions to build molecular diversity. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly convergent, creating significant molecular complexity in a single step by combining three or more starting materials. acs.org The Ugi reaction is a prominent example used in the synthesis of 1,4-diazepan-5-one derivatives.

A two-step approach for synthesizing 1-sulfonyl-1,4-diazepan-5-ones involves an initial Ugi multicomponent reaction followed by cyclization. nih.govacs.org This method can produce both aliphatic and benzo-fused diazepanones by varying the cyclization conditions. nih.govacs.org For instance, the Ugi condensation of specific bifunctional components with various isocyanides proceeds smoothly to give linear adducts, which can then be cyclized. acs.org A different MCR approach, an azide Ugi five-center four-component reaction (U-5C-4CR), has been developed for the one-step synthesis of tetrazolo[1,5-a] acs.orgresearchgate.netbenzodiazepines. researchgate.net

Table 3: Ugi Reaction for Synthesis of 1,4-Diazepan-5-one Derivatives

| Reaction Type | Components | Subsequent Step | Product | Reference |

|---|---|---|---|---|

| Ugi MCR | Amino-alcohols, Sulfonyl aldehydes, Isocyanides | Mitsunobu cyclization | 1-Sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones | nih.govacs.org |

| Ugi MCR | Amino-alcohols, Sulfonyl aldehydes, Isocyanides | Sulfuryl diimidazole cyclization | Aliphatic 1-sulfonyl-1,4-diazepan-5-ones | nih.govacs.org |

| Azide Ugi 5C-4CR | Ketones, Sodium azide, Ammonium chloride, Isocyanide | One-pot reaction | Tetrazolo[1,5-a] acs.orgresearchgate.netbenzodiazepines | researchgate.net |

Palladium-Catalyzed Amination Conditions

Palladium-catalyzed reactions are versatile tools for C-N bond formation and have been extensively used in the synthesis of benzodiazepine (B76468) and diazepanone scaffolds. researchgate.net These methods include intramolecular amination and Buchwald-Hartwig reactions.

The intramolecular amination of tosylated N-allyl-anthranilamides, catalyzed by a Pd(II) species, yields 1,4-benzodiazepin-5-ones through a regioselective 7-exo-dig cyclization. unimi.it The presence of a base and a tosyl protecting group on the nitrogen atom are crucial for the success of this transformation. unimi.it More recently, the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to produce gem-disubstituted diazepanones in high yields (up to >99%) and high enantioselectivity (up to 95% ee). nih.gov This method was successfully applied to synthesize an analogue of the drug suvorexant. nih.gov Additionally, palladium-catalyzed amino- and oxyacetoxylation reactions have been developed to furnish 1,4-benzodiazepinones via the diheterofunctionalization of alkenes, demonstrating a 7-exo ring-closure. rsc.org

Synthesis of Substituted this compound Precursors and Analogs

The synthesis of precursors for this compound and its analogs often involves the initial construction of a protected diazepan-5-one ring, which can then be further functionalized. The tert-butyloxycarbonyl (Boc) group is a common protecting group used for one of the nitrogen atoms, allowing for selective substitution on the other nitrogen.

Preparation of Specific N-Substituted 1,4-Diazepan-5-ones (e.g., 1-N-Boc-5-oxo-1,4-diazepane)

A key intermediate in the synthesis of N-substituted diazepanones is 1-N-Boc-5-oxo-1,4-diazepane. This compound serves as a versatile building block in medicinal chemistry and organic synthesis. cymitquimica.comchemicalbook.com Its preparation can be achieved through methods such as a Beckmann rearrangement. caltech.edu

Once synthesized, this precursor allows for further modifications. For instance, the remaining secondary amine at the N4 position can be functionalized. A common subsequent step involves reacting the tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with a reagent like benzoyl chloride. caltech.edu This is typically done by first treating the precursor with a strong base, such as n-butyllithium (nBuLi), at low temperatures to deprotonate the N-H group, followed by the addition of the acylating or alkylating agent. caltech.edu This selective functionalization is a cornerstone for building a library of diazepan-5-one derivatives.

The general synthetic utility of Boc-protected diazepanes is well-established. For example, tert-butyl 1,4-diazepane-1-carboxylate is used as a scaffold where one nitrogen is acylated using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reductive amination on the second nitrogen to introduce further diversity. nih.gov

Table 1: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 1-N-Boc-5-oxo-1,4-diazepane | 190900-21-1 | C₁₀H₁₈N₂O₃ | Protected precursor for N4-substitution. cymitquimica.comchemicalbook.com |

| tert-butyl 4-benzoyl-5-oxo-1,4-diazepane-1-carboxylate | Not Available | C₁₇H₂₂N₂O₄ | Example of an N4-acylated derivative. caltech.edu |

Synthesis of Diazepane Analogs with Varying Butyl Chain Substitutions

The synthesis of diazepane analogs with different butyl chain substitutions can be approached by modifying the alkylating agent used on the unprotected nitrogen of a precursor like 1-N-Boc-5-oxo-1,4-diazepane. While direct synthesis of this compound is not extensively detailed in the provided results, analogous reactions provide a clear pathway.

A relevant example is the synthesis of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. nih.gov In this procedure, a homopiperazine (B121016) (diazepane) derivative is alkylated using 4-chloro-4′-fluorobutyrophenone. nih.gov This reaction introduces a four-carbon chain (a butyrophenone (B1668137) moiety) onto the nitrogen atom, which is structurally analogous to a butyl group. This suggests that this compound could be synthesized by alkylating 1,4-diazepan-5-one (or its N1-protected form followed by deprotection) with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, likely in the presence of a base to facilitate the nucleophilic substitution.

Furthermore, variations in the substitution are not limited to the nitrogen atoms. Analogs can also be created by incorporating substituents onto the carbon backbone of the diazepine (B8756704) ring itself. For example, novel porphyrazines have been synthesized with appended diazepine rings bearing tert-butyl groups on the carbon framework at positions 5 and 7. researchgate.net This was achieved by condensing 2,2,6,6-tetramethylheptanedione-3,5 with diaminomaleonitrile. researchgate.net This demonstrates that butyl or tert-butyl groups can be incorporated into the heterocyclic ring structure itself, creating a different class of analogs.

Table 2: Examples of Substituted Diazepane Analogs

| Compound Name | Key Synthetic Feature |

|---|---|

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | N-alkylation with a butyrophenone derivative. nih.gov |

Structure Activity Relationship Sar Studies of 1,4 Diazepan 5 One Derivatives

Impact of Substituents on the 1,4-Diazepanone Ring System and Biological Activities

The functional properties and therapeutic efficacy of 1,4-diazepan-5-one (B1224613) derivatives are highly dependent on the nature and position of substituents on the seven-membered ring. Modifications at the nitrogen and carbon atoms can profoundly alter the molecule's interaction with biological targets.

Influence of N-Alkylation and Acylation on Functional Properties

Substitution at the nitrogen atoms (N-1 and N-4) is a key strategy for modulating the pharmacological profile of diazepanones. The introduction of alkyl or acyl groups can significantly impact a compound's lipophilicity, metabolic stability, and receptor affinity.

N-Alkylation: The addition of alkyl groups, such as the butyl group in 4-Butyl-1,4-diazepan-5-one, is a common modification. Generally, increasing the length or size of the N-alkyl chain can enhance the lipophilicity of the molecule. blogspot.com This property is critical for its distribution into the central nervous system. blogspot.com For related benzodiazepine (B76468) structures, substitutions on the nitrogen atom with a larger or more lipophilic group have been shown to increase the potency of the molecule. blogspot.com

N-Acylation: Acyl groups can also be introduced at the nitrogen positions. This modification can serve multiple purposes, including acting as a protecting group during synthesis or altering the electronic properties and hydrogen-bonding capacity of the molecule. An electron-rich p-anisoyl lactam protecting group, for instance, has been shown to be crucial for obtaining high enantioselectivity in certain palladium-catalyzed reactions of diazepanones.

The functional consequences of these substitutions are often target-dependent, with changes in steric bulk and electronics dictating the binding affinity and functional response at a given receptor.

Table 1: Effect of N-Substitution on 1,4-Diazepan-5-one Properties

| Modification | Substituent Type | General Effect on Properties | Example |

|---|---|---|---|

| N-Alkylation | Small Alkyl (e.g., Methyl) | Increases lipophilicity | Diazepam |

| N-Alkylation | Larger Alkyl (e.g., Butyl) | Further increases lipophilicity and may increase potency | This compound |

Role of Alkyl and Aryl Substituents on Conformational Preferences and Efficacy

Substituents on the carbon atoms of the diazepanone ring can influence both the molecule's shape (conformation) and its biological efficacy. The seven-membered ring of 1,4-diazepan-5-one is flexible and can adopt various conformations. chemisgroup.us

The introduction of alkyl or aryl groups can restrict this conformational flexibility, locking the molecule into a shape that is more favorable for binding to a biological target. For example, in related 1,4-benzodiazepines, a phenyl group at position 5 is considered optimal for activity. researchgate.net The substitution of this aryl ring with other groups, such as thienyl, can also lead to high affinity for specific receptors. chemisgroup.us The position and nature of these bulky groups are critical; substitution with a bulkier group at certain positions can also reduce activity. blogspot.com

Effect of Halogenation and Other Electronic Modifiers

The introduction of halogens (e.g., fluorine, chlorine, bromine) and other electron-withdrawing or electron-donating groups is a widely used tactic in medicinal chemistry to fine-tune the biological activity of heterocyclic compounds.

In the closely related 1,4-benzodiazepine (B1214927) class, halogenation at specific positions is a well-established strategy for enhancing potency. The presence of an electron-attracting group is favorable for activity. researchgate.net For instance, the presence of a halogen atom at the 7-position of the benzodiazepine ring often results in increased receptor affinity. nih.gov Similarly, substitution on an aryl ring at the ortho position with chlorine or fluorine can also increase activity. researchgate.net Replacing a methyl group with a fluoro group on a related benzodiazepinone, however, led to a 10-fold drop in potency against parasites, indicating that the effects are highly specific to the scaffold and target. nih.gov

Table 2: General SAR Principles for Substituents on Diazepanone-like Scaffolds

| Position of Substitution | Substituent Type | General Impact on Biological Activity |

|---|---|---|

| Nitrogen (N-1) | Alkyl Group | Increases potency and lipophilicity blogspot.comresearchgate.net |

| Aryl Ring (Position 5 in benzodiazepines) | Phenyl Group | Optimal for activity researchgate.net |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape of a molecule is paramount to its biological function, as it dictates how the molecule fits into and interacts with its target receptor or enzyme. The flexible seven-membered ring of the 1,4-diazepan-5-one core can adopt several low-energy conformations, and the preferred conformation can be influenced by substituents.

Chair and Boat Conformations of the Seven-Membered Ring System

The 1,4-diazepan-5-one ring system, being a seven-membered ring, is inherently flexible and can exist in multiple conformations, most notably chair and boat-like forms, as well as twist-boat variations. nih.gov The energetic barrier for interconversion between these forms can be relatively low. researchgate.net

NMR spectroscopy, X-ray crystallography, and molecular modeling studies are powerful tools for determining the preferred conformation. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in a low-energy twist-boat ring conformation. nih.gov The specific conformation adopted is often the one that minimizes steric strain and maximizes favorable intramolecular interactions, and it is this conformation that is often recognized by the biological receptor. nih.govnih.gov

Stereochemical Assignment and its Significance in Bioactive Natural Products

Stereochemistry, the specific 3D arrangement of atoms, is a critical factor in the activity of many bioactive molecules. nih.gov Living systems are chiral, and thus receptors and enzymes often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (mirror-image isomers) of a chiral drug. nih.gov

While this compound itself is not chiral, the introduction of substituents on the carbon backbone of the diazepanone ring can create stereocenters. The absolute configuration (R or S) at these centers can have a profound impact on biological activity. It is common in natural products for only one enantiomer to be biologically active. mdpi.com For many classes of drugs, a single-enantiomer formulation can provide greater selectivity for its biological target and an improved therapeutic index compared to a racemic mixture (a 50:50 mix of both enantiomers). nih.gov Therefore, the stereochemical assignment of any chiral 1,4-diazepan-5-one derivative is a crucial step in understanding its biological profile and potential as a therapeutic agent.

Absence of Specific Research Data Precludes Detailed Analysis of this compound

A thorough investigation into the scientific literature reveals a significant lack of specific research data concerning the structure-activity relationship (SAR) and bioisosteric replacement strategies for the chemical compound this compound. Despite extensive searches for detailed research findings and data tables, no scholarly articles were identified that specifically explore the bioisosteric replacement of the butyl group or other moieties within this particular scaffold, along with corresponding biological activity data.

The concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry, where a functional group in a lead compound is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the compound's therapeutic properties. This can include improvements in potency, selectivity, and pharmacokinetic profile, or a reduction in toxicity. Common bioisosteric replacements for an alkyl group like butyl could involve other alkyl groups of varying chain length and branching, cycloalkyl groups, or functionalized alkyl chains.

However, without specific studies on this compound, any discussion of its SAR and the effects of bioisosteric modifications would be purely speculative. The existing literature provides general principles of bioisosterism and discusses the SAR of broader classes of related compounds, such as benzodiazepines. Nevertheless, these general principles cannot be directly and accurately applied to predict the specific outcomes of bioisosteric modifications on the this compound scaffold without experimental data.

The development of a comprehensive and scientifically accurate article, as requested, is contingent upon the availability of such specific research data, including data tables that would illustrate the impact of various bioisosteric replacements on the biological activity of this compound derivatives. As this information is not presently available in the public domain, a detailed analysis as per the requested outline cannot be provided.

Mechanisms of Biological Activity of 1,4 Diazepan 5 One Analogs

Modulation of Receptor Systems

Derivatives of 1,4-diazepan-5-one (B1224613) have been shown to interact with a diverse array of receptor systems within the central nervous system and periphery. These interactions are fundamental to their observed pharmacological effects.

The structural similarity of the 1,4-diazepan-5-one core to benzodiazepines suggests a potential for interaction with γ-aminobutyric acid type A (GABAA) receptors. Benzodiazepines are well-known positive allosteric modulators of GABAA receptors, binding to a specific site at the interface of α and γ subunits. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.com This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization, which results in the characteristic anxiolytic, sedative, and anticonvulsant effects of this drug class. researchgate.netresearchgate.netnih.gov

Research on novel 2,3,4,5-tetrahydro cardiff.ac.ukresearchgate.netdiazepino[1,2-a]benzimidazole derivatives, which contain a diazepine (B8756704) ring system, has indicated that their anxiolytic activity may be mediated through interaction with the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov In silico docking analysis of these compounds has shown a pronounced interaction with this site, suggesting a mechanism of action similar to that of classical benzodiazepines. nih.gov The specific interactions and the influence of different substituents on the 1,4-diazepan-5-one core on GABAA receptor subtype selectivity remain an area for further investigation.

Analogs of the broader diazepine class have been evaluated for their affinity towards dopamine (B1211576) receptor subtypes. For instance, 5H-dibenzo[b,e] cardiff.ac.uknih.govdiazepine derivatives have shown selective binding to the dopamine D4 receptor, with some analogs exhibiting a higher selectivity for D4 over the D2 receptor. nih.gov The affinity for these receptors is influenced by the substituents on the diazepine ring system. nih.gov While specific binding data for 4-butyl-1,4-diazepan-5-one is not available, the established activity of related diazepine compounds suggests that derivatives of 1,4-diazepan-5-one could be designed to target specific dopamine receptor subtypes, which are implicated in various neurological and psychiatric disorders. researchgate.netnih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Diazepine Analogs

| Compound | D2 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D4/D2 Selectivity |

|---|---|---|---|

| Clozapine (B1669256) | 155 | 15.5 | 10 |

| 5-Methyl-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene | Not specified | Not specified | 7.8 |

This table presents data for structurally related diazepine and dibenzocycloheptene analogs to illustrate the potential for this class of compounds to interact with dopamine receptors.

Similar to their interactions with dopamine receptors, diazepine analogs have also demonstrated affinity for various serotonin (B10506) (5-HT) receptor subtypes. The 5H-dibenzo[b,e] cardiff.ac.uknih.govdiazepine and 5H-dibenzo[a,d]cycloheptene analogs of clozapine show strong binding to the 5-HT2A receptor. nih.gov The selectivity for 5-HT2A over dopamine D2 receptors is a key feature of atypical antipsychotic drugs and can be modulated by structural modifications. For example, 2-chloro-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene exhibits a high serotonin S-2A selectivity. nih.gov Furthermore, in silico analysis of certain diazepino[1,2-a]benzimidazole derivatives suggests a prominent interaction with the 5-HT2A receptor, which may contribute to their anxiolytic effects. nih.gov

Currently, there is a lack of specific research data on the direct interactions of this compound or its close analogs with histamine (B1213489) receptors. However, many centrally acting drugs exhibit off-target effects at histamine receptors, particularly the H1 subtype, which can lead to sedative side effects. The potential for 1,4-diazepan-5-one derivatives to interact with histamine receptors would depend on their specific structural features and would require dedicated screening and pharmacological evaluation to be determined.

While the 1,4-diazepan-5-one scaffold has not been extensively explored for sigma receptor activity, the development of ligands for these receptors is an active area of research for neurodegenerative disorders. frontiersin.org Sigma-1 receptors are intracellular chaperone proteins that play a role in modulating calcium signaling and cellular stress responses. frontiersin.org Ligands that target sigma receptors often possess a nitrogen atom that is protonated at physiological pH, a feature present in the 1,4-diazepan-5-one ring system. sigmaaldrich.com The design of novel sigma-1 receptor ligands has been based on various scaffolds, and the 1,4-diazepan-5-one core could potentially serve as a template for the development of new modulators of this receptor. sigmaaldrich.comnih.govnih.gov

Recent research has highlighted the potential of 1,4-diazepan-5-one analogs as inhibitors of various enzymes.

Soluble Epoxide Hydrolase (sEH): A study on potent sEH inhibitors for the treatment of acute pancreatitis identified a compound featuring a 1,4-diazepane moiety. nih.gov Although this compound had a folded conformation that led to a less favorable entropic loss upon binding, it still exhibited an inhibitory profile in the low micromolar range. nih.gov This suggests that the 1,4-diazepane ring can be incorporated into molecules targeting the sEH active site. Inhibition of sEH is a therapeutic strategy for various inflammatory conditions. nih.govresearchgate.netnih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.govmdpi.comresearchgate.netdntb.gov.ua While there are no specific reports of this compound as a SARS-CoV-2 Mpro inhibitor, the diverse chemical space of Mpro inhibitors suggests that various heterocyclic scaffolds could be adapted to target this enzyme. nih.govmdpi.comresearchgate.net

Kinase Inhibition (CDK9): A significant finding has been the identification of a 1,4-diazepan-5-one derivative as a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). cardiff.ac.uk Specifically, the compound 1-(3-((5-methyl-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)phenyl)-1,4-diazepan-5-one demonstrated approximately 156-fold selectivity for CDK9 over CDK2. cardiff.ac.uk Molecular docking studies revealed that the 1,4-diazepane moiety plays a crucial role in the selective binding to CDK9. cardiff.ac.uk CDK9 is a key regulator of transcription and is considered a promising target for cancer therapy. researchgate.netnih.govresearchgate.netmdpi.com

Table 2: Enzyme Inhibitory Activity of Selected 1,4-Diazepan-5-one Analogs

| Compound | Target Enzyme | Activity |

|---|---|---|

| 1-(3-((5-methyl-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)phenyl)-1,4-diazepan-5-one | CDK9 | ~156-fold selectivity over CDK2 |

Neurotransmitter Transporter Modulation (e.g., NET, DAT, SERT)

While 1,4-diazepan-5-one analogs such as diazepam are not direct modulators of monoamine transporters like the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), they exert significant indirect influence on these neurotransmitter systems. wikipedia.org The primary action of these compounds is the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of GABA throughout the central nervous system. nih.govdrugbank.com This widespread inhibition leads to secondary downstream effects on the release and metabolism of norepinephrine, dopamine, and serotonin. nih.gov

Dopamine (DA): The effect on the dopaminergic system is complex. Studies have shown that diazepam can decrease the basal concentration of extracellular dopamine. nih.gov It may also concurrently increase the frequency of dopamine release events while decreasing their amplitude. nih.gov Research indicates that diazepam does not directly affect dopamine re-uptake, suggesting its influence is not mediated by DAT. nih.gov Instead, the modulation likely occurs through GABA-A receptors on dopamine axons, which inhibit dopamine release. researchgate.net

Serotonin (5-HT): Analogs like diazepam are known to decrease the activity of the serotonergic system. researchgate.net This may be a key component of their anxiolytic effects. researchgate.net Studies in humans have demonstrated that an acute dose of diazepam can reduce neuroendocrine responses mediated by brain 5-HT. cambridge.org Furthermore, research suggests that diazepam may act on the transport mechanisms of serotonin's main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), from the brain, rather than directly on the SERT protein. doi.org

Cellular and Molecular Targets Underlying Therapeutic Potential

The diverse biological activities of 1,4-diazepan-5-one analogs are rooted in their ability to modulate specific cellular and molecular targets, leading to potential therapeutic applications in oncology, infectious diseases, and neurology.

Several derivatives of 1,4-benzodiazepines, which are structural analogs of 1,4-diazepan-5-ones, have demonstrated significant antiproliferative properties against various cancer cell lines. The primary mechanisms underlying this anticancer activity involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest: Benzodiazepine derivatives have been shown to halt the progression of the cell cycle, a critical process for tumor growth. For instance, one study found that a 1,5-benzodiazepin-2-one (B1260877) derivative induced cell cycle arrest in the G2/M phase in HepG2 liver cancer cells. researchgate.net Similarly, diazepam has been noted for its ability to interfere with the G1/S phase transition in cancer cells. nih.gov This interruption of the normal cell division cycle prevents cancer cells from multiplying.

Apoptosis Induction: A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Benzodiazepine analogs have been shown to be effective in this regard. The same 1,5-benzodiazepin-2-one derivative that caused cell cycle arrest also induced both early and late apoptosis in HepG2 cells. researchgate.net This was accompanied by an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, alongside an induction of Caspase 3, a critical executioner of apoptosis. researchgate.net The benzodiazepine ring structure is reported to exert apoptotic effects across a wide range of tumor cells. quora.com

| Compound/Analog Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 1,5-Benzodiazepin-2-one derivative | HepG2 (Liver Cancer) | G2/M phase cell cycle arrest; Induction of apoptosis via BAX/Bcl-2 pathway and Caspase 3 | researchgate.net |

| Diazepam | Various | G1/S phase transition arrest; Induction of apoptosis; Modulation of oxidative stress | nih.gov |

| 5-aryl-1,4-benzodiazepines | Various (PC-3, K-562, HCT-15, MCF-7) | Antiproliferative activity | nih.gov |

| Benzo[b]pyrano[2,3-e] researchgate.netresearchgate.netdiazepines | MCF-7 (Breast), HCT-116 (Colorectal) | Cytotoxic activity | researchgate.net |

Certain analogs of 1,4-diazepan-5-one have exhibited antimicrobial properties, suggesting potential applications beyond their traditional use. The mechanisms of action appear to target fundamental bacterial processes, leading to cell death.

Antibacterial Action: Diazepam has demonstrated in vitro antimicrobial activity against both planktonic and biofilm forms of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA). doi.org The proposed mechanism involves the fragmentation of bacterial DNA and the carbonylation of proteins, which ultimately reduces cell viability. doi.org This indicates a mode of action that targets both the genetic material and the essential proteins of the bacteria.

Antifungal Action: Studies on a range of synthesized 1,5-benzodiazepine derivatives have shown considerable potency against various fungal strains. Specific compounds exhibited excellent antifungal activity, proving to be significantly more potent than reference drugs against Candida species. While the precise mechanism was not fully elucidated in the study, the activity of these compounds highlights the potential of the benzodiazepine scaffold in developing new antifungal agents.

General antimicrobial mechanisms that could be relevant to these compounds include the disruption of cell membranes, inhibition of cell wall synthesis, and interference with nucleic acid or protein synthesis. nih.gov

Beyond their well-known anxiolytic effects, benzodiazepine analogs like diazepam have shown promise as neuroprotective agents. Studies using animal models of neurodegenerative diseases, such as Alzheimer's disease, have revealed several molecular events underlying this protective action.

The neuroprotective effects are observed even at non-sedative doses. In a rat model of Alzheimer's disease, diazepam protected against detrimental changes by enhancing spatial learning and memory. cambridge.org This cognitive improvement was associated with several key molecular changes:

Prevention of Neuroinflammation: Diazepam was found to prevent the increase of neuroinflammatory markers such as GFAP and Iba-1. cambridge.org

Preservation of Synaptic Plasticity: The treatment helped preserve synaptic plasticity, a crucial process for learning and memory. cambridge.orgclinpgx.org

Normalization of Neurotransmitter-Related Proteins: The compound normalized the expression of proteins related to the biosynthesis of GABA and the breakdown of acetylcholine (B1216132) in the cortex and hippocampus. cambridge.orgclinpgx.org

Further research suggests that diazepam's neuroprotection may also involve a mitochondrial mechanism. It has been shown to reduce the efflux of cytochrome c from mitochondria, a key step in the apoptotic cascade, independent of its effects on GABA-A receptors. nih.gov This action could be mediated through the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, which is located in the outer mitochondrial membrane. nih.gov

Computational Chemistry and Advanced Structural Analysis of 1,4 Diazepan 5 One Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone techniques in computational drug discovery, allowing for the prediction of how a ligand, such as 4-Butyl-1,4-diazepan-5-one, might bind to a macromolecular target. These methods are instrumental in screening large compound libraries and prioritizing candidates for further experimental validation. nih.gov

Ligand-Receptor Interaction Analysis

Molecular docking simulations are employed to predict the preferred orientation and binding mode of this compound within the active site of various receptors. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com The versatility of the 1,4-diazepan-5-one (B1224613) scaffold allows for its investigation against a diverse range of biological targets implicated in various disease states.

GABAA Receptor: As analogues of benzodiazepines, 1,4-diazepan-5-one derivatives are frequently studied for their interaction with the γ-aminobutyric acid type A (GABAA) receptor. Docking studies place ligands like diazepam at the interface between the α and γ subunits. nih.govnih.gov For this compound, simulations would predict that the butyl group could occupy a hydrophobic pocket, while the carbonyl oxygen of the diazepanone ring may act as a hydrogen bond acceptor, crucial for modulating the receptor's activity. benthamscience.com

A2A Adenosine (B11128) Receptor: This G-protein-coupled receptor (GPCR) is a target for treating conditions like Parkinson's disease. nih.gov Docking studies of ligands into the A2A receptor structure often reveal key interactions with residues such as Asn253. docking.org A model of this compound docked into this receptor would likely show its core structure fitting within the transmembrane helical bundle, with the butyl substituent potentially forming hydrophobic interactions that contribute to binding affinity. nih.gov

β2-Adrenergic GPCRs: These receptors are critical targets in cardiovascular and respiratory diseases. mdpi.com Computational docking can predict how this compound might bind within the orthosteric or allosteric sites. The binding mode would be compared to known agonists and antagonists to understand its potential modulatory effect. mdpi.com

Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is a target in oncology. frontiersin.org In silico docking of this compound into the ATP-binding pocket of CDK9 would help evaluate its potential as a kinase inhibitor. The analysis would focus on identifying hydrogen bonds with hinge region residues, like Cys106, which are critical for inhibition. frontiersin.org

NS5B RNA Polymerase: This enzyme is essential for the replication of the Hepatitis C virus. Docking studies on related 2,7-diphenyl-1,4-diazepan-5-one derivatives have shown that these compounds can inhibit the active site of the NS5B protein, suggesting that the diazepanone scaffold is a viable starting point for antiviral drug design. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a primary target for antiviral drugs. While specific studies on diazepanones are limited, the established protocols for docking various inhibitors into the Mpro active site can be applied to this compound to predict its binding pose and key interactions with the catalytic dyad (His41 and Cys145).

Below is a table summarizing the typical interactions predicted from docking studies of diazepane-like scaffolds with these receptors.

| Target Receptor | Key Interacting Residues (Exemplary) | Predicted Interaction Type for this compound |

| GABAA (α1/γ2) | α1:H101, α1:Y159, γ2:F77, γ2:M130 | H-Bond with backbone, Hydrophobic interactions with butyl group |

| A2A Adenosine | F168, E169, N253 | H-Bond with Asn253, π-π stacking with F168 |

| β2-Adrenergic | D113, S204, N312 | Salt bridge with D113, H-Bond with Ser/Asn residues |

| CDK9 | C106, D167 | H-Bond with hinge (C106), Salt bridge with Asp167 |

| NS5B Polymerase | S367, Y448, S556 | H-Bond with Ser/Tyr residues, Hydrophobic pocket interactions |

| SARS-CoV-2 Mpro | H41, C145, E166 | H-Bond with catalytic dyad, Hydrophobic interactions |

Prediction of Binding Affinity and Ligand Selectivity

Beyond identifying the binding pose, computational models use scoring functions to estimate the binding affinity (e.g., in kcal/mol or as a Ki value) of the ligand for the receptor. mdpi.com By comparing the predicted binding scores of this compound against different receptor subtypes (e.g., various adenosine or adrenergic receptors), its selectivity can be predicted. nih.govacs.org For instance, subtle differences in the amino acid composition of binding pockets between receptor subtypes can be exploited to design ligands that preferentially bind to one over another, potentially reducing off-target effects. nih.gov These predictions provide a molecular framework for understanding and improving ligand selectivity. nih.gov

In Silico Generation and High-Throughput Screening of Virtual Libraries

Computational chemistry enables the creation of vast virtual libraries by modifying the core this compound structure. For example, the butyl group could be replaced with other alkyl or aryl substituents, or functional groups could be added to the diazepane ring. These virtual libraries, containing thousands or millions of compounds, can be rapidly screened against a target receptor using high-throughput docking. nih.gov This process filters the library to a manageable number of "hits"—compounds with high predicted binding affinity—which are then prioritized for synthesis and experimental testing. nih.govnih.gov This in silico approach significantly accelerates the discovery of novel and potent lead compounds.

Conformational Energetics and Dynamics

While docking provides a static picture of the binding event, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deeper insights into the electronic structure, stability, and dynamic behavior of the molecule and its complex with a receptor.

Density Functional Theory (DFT) for Molecular Design and Optoelectronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT can be used to optimize its three-dimensional geometry and calculate various molecular properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations can also predict the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions of the molecule likely to be involved in electrostatic interactions or hydrogen bonding. Such analyses are valuable for understanding and predicting the optoelectronic properties of 1,4-diazepan-5-one derivatives for potential applications in materials science.

The table below shows representative quantum chemical properties calculated for diazepane-like structures using DFT.

| Property | Description | Typical Value Range for Diazepine (B8756704) Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Molecular Dynamics Simulations to Explore Receptor-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.gov An MD simulation of the this compound-receptor complex, placed in a simulated physiological environment (water and ions), reveals the stability of the binding pose predicted by docking. researchgate.net

During the simulation, researchers can monitor the flexibility of the ligand and receptor, observe conformational changes, and analyze the persistence of key intermolecular interactions. researchgate.net MD simulations can confirm whether critical hydrogen bonds are stable or transient and can reveal the role of water molecules in mediating interactions at the binding interface. Furthermore, advanced techniques based on MD simulations can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net

Analysis of "this compound" Reveals Gaps in Publicly Available Research Data

A thorough review of scientific literature and chemical databases indicates that detailed experimental and computational data for the specific compound “this compound” is not publicly available. Consequently, constructing a scientifically accurate article that strictly adheres to the requested advanced analytical topics is not feasible at this time.

The inquiry sought in-depth information on the computational, crystallographic, and spectroscopic characteristics of this compound, a derivative of the seven-membered heterocyclic 1,4-diazepan-5-one core. The specified outline required a focused discussion on:

Computational Chemistry: Including energy barrier calculations for rotational processes within the diazepan-5-one ring.

Crystallographic and Spectroscopic Characterization: Covering X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry.

Intermolecular Interactions: Analysis using methods such as Hirshfeld surfaces and hydrogen bonding patterns.

While extensive research exists for the broader class of 1,4-diazepan-5-ones and related benzodiazepines, searches did not yield specific studies dedicated to the 4-butyl substituted variant. For instance, crystallographic and spectroscopic data are available for other derivatives, such as 1-benzyl-1,4-diazepan-5-one, which has a benzyl (B1604629) group at the N1 position. nih.gov Similarly, Hirshfeld surface analysis has been performed on related structures like N-butyl substituted 1,5-benzodiazepines, but these compounds feature a different core structure with a fused benzene (B151609) ring. nih.gov

Research articles do describe the synthesis and characterization of complex molecules that utilize different substituted diazepan-5-one precursors. One study mentions "3-butyl-2,7-diphenyl-1,4-diazepan-5-one," a compound with a butyl group on a carbon atom of the ring (C3), as a starting material. However, this is structurally distinct from the target compound, which has the butyl group on the nitrogen atom at the N4 position. The detailed analytical data in such studies pertains to the final, more complex products rather than the specific precursor.

Without dedicated studies on this compound, any attempt to generate content for the requested sections would require extrapolation from dissimilar molecules, a practice that would compromise scientific accuracy and violate the explicit instructions to focus solely on the specified compound. Therefore, the required data to populate the detailed outline for this compound is not present in the accessible scientific literature.

Preclinical Pharmacological Investigations of 1,4 Diazepan 5 One Analogs

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies are fundamental to understanding how 1,4-diazepan-5-one (B1224613) analogs perform in a complex biological system. Various animal models are employed to predict potential therapeutic effects across different disease states.

Models for Antipsychotic Activity (e.g., Aripiprazole (B633) Analogs)

Analogs of 1,4-diazepan-5-one, particularly those sharing structural similarities with atypical antipsychotics like aripiprazole, have been evaluated for their potential in treating psychosis. Aripiprazole's unique mechanism, characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A receptors, serves as a benchmark for novel drug development. nih.govresearchgate.net

Animal models used to assess antipsychotic potential include:

Conditioned Avoidance Response: This model assesses the ability of a compound to reduce a conditioned response to an aversive stimulus, a classic test for antipsychotic efficacy.

Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: Atypical antipsychotics are effective at reducing the excessive motor activity induced by these psychostimulants, which mimic certain symptoms of psychosis in rodents. nih.gov

Neurotransmitter Occupancy and Release: Techniques like in vivo microdialysis are used to measure a drug's effect on dopamine and serotonin levels in specific brain regions, such as the prefrontal cortex and striatum. nih.gov Studies show aripiprazole modulates dopaminergic and serotonergic function, which is believed to be key to its efficacy. nih.gov

The development of aripiprazole was guided by a prototype compound, OPC-4392. Aripiprazole demonstrated nearly the same level of agonist activity at presynaptic dopamine autoreceptors in vivo but showed enhanced antagonist potency at postsynaptic dopamine receptors, a combination thought to contribute to its unique clinical profile. nih.gov

Table 1: Receptor Binding Profile for Aripiprazole, a Key Analog

| Receptor | Affinity (Ki, nM) | Activity |

|---|---|---|

| Dopamine D2 | < 30 | Partial Agonist |

| Dopamine D3 | < 30 | Partial Agonist |

| Serotonin 5-HT1A | < 30 | Partial Agonist |

| Serotonin 5-HT2A | < 30 | Antagonist / Very Weak Partial Agonist |

| Serotonin 5-HT2C | < 30 | Partial Agonist |

Assessment of Anxiolytic and Analgesic Effects

The diazepine (B8756704) core is famously associated with the benzodiazepine (B76468) class of drugs, known for their anxiolytic (anxiety-reducing) properties. mdpi.com Consequently, novel 1,4-diazepan-5-one analogs are frequently screened for similar effects.

Standard preclinical models for anxiety include:

Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze. jddtonline.info

Light-Dark Box Test: This model relies on the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment. researchgate.net

Social Interaction Test: Anxiolytics can increase the time spent in active social interaction between two unfamiliar rodents. nih.gov

In studies of related heterocyclic structures, such as novel pyrrolo nih.govnih.govbenzodiazepines, compounds have demonstrated potent anxiolytic effects comparable to diazepam in the EPM. mdpi.com Furthermore, some investigations have explored dual anxiolytic and analgesic (pain-reducing) activities. The hot-plate test is a common model for assessing analgesic properties, where the latency of the animal to react to a thermal stimulus is measured. researchgate.net Research suggests that for some diazepine derivatives, the apparent analgesic effect in this test may be more attributable to their anxiolytic action rather than direct pain modulation. researchgate.net

Evaluation of Anticonvulsant Activity

The structural similarity of 1,4-diazepan-5-one analogs to established anticonvulsants like diazepam makes this a key area of investigation. researchgate.net Preclinical screening for anticonvulsant activity is typically performed using rodent models of induced seizures.

Key models include:

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is useful for identifying compounds that can prevent seizure spread. nih.gov

Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is effective for screening drugs that act on GABAergic transmission, a common mechanism for anticonvulsants. mdpi.com

Studies on various heterocyclic compounds, including quinazolin-4(3H)-one and azirino nih.govnih.govbenzodiazepine derivatives, have identified numerous candidates with potent anticonvulsant properties in both MES and PTZ models. researchgate.netmdpi.com For instance, in a study of novel phenoxyphenyl-1,3,4-oxadiazole hybrids, several compounds showed 75% protection against MES-induced seizures. nih.gov The mechanism of action for many of these analogs is believed to involve positive allosteric modulation of the GABA-A receptor, similar to benzodiazepines. mdpi.com

Table 2: Anticonvulsant Activity of Representative Heterocyclic Analogs in Animal Models

| Compound Series | Animal Model | Observed Effect | Reference Compound |

|---|---|---|---|

| Azirino nih.govnih.govbenzodiazepines (ABDZs) | Audiogenic & PTZ Seizures (Mice) | Potent anticonvulsant activity, though generally less potent than 1,4-benzodiazepines. researchgate.net | Diazepam |

| Quinazolin-4(3H)-one Derivatives | PTZ-Induced Seizures (Mice) | Significant protection against seizures, suggesting GABAergic mechanism. mdpi.com | Diazepam, Phenobarbital |

| Pyrrolo nih.govnih.govbenzodiazepines (PBDTs) | Picrotoxin & Strychnine Seizures (Mice) | Prolonged duration of clonic-tonic convulsions, with one analog showing potency similar to diazepam. mdpi.com | Diazepam |

| Phenoxyphenyl-1,3,4-oxadiazole Hybrids | MES-Induced Seizures (Mice) | Several analogs provided 75% protection against seizures. nih.gov | Diazepam |

Antimicrobial Activity Screening (e.g., Antibacterial, Antifungal)

The search for novel antimicrobial agents has led to the screening of diverse chemical scaffolds, including those related to diazepanones. These evaluations aim to identify compounds with activity against pathogenic bacteria and fungi, especially drug-resistant strains.

Screening typically involves in vitro determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Subsequent in vivo studies in animal models of infection are then conducted for promising candidates.

Research has shown that some diazepine-related structures possess antimicrobial properties. For example, a library of diazepanone-based analogs was synthesized and evaluated as inhibitors of the bacterial enzyme MraY, which is essential for cell wall synthesis. nih.gov Other studies on related azepano-triterpenoids have identified compounds with strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values below 0.15 μM, exceeding the efficacy of the antibiotic vancomycin. nih.gov While less common, antifungal activity is also assessed, often against species like Candida albicans or Aspergillus niger.

Pharmacokinetic Profiles in Preclinical Settings

Understanding the pharmacokinetic profile of a drug candidate is as important as determining its efficacy. These studies, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for predicting how a compound will behave in the body. criver.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Experimental Evaluations

Preclinical ADME studies are conducted using both in vitro assays and in vivo animal models (commonly rats, mice, and dogs) to build a comprehensive disposition profile of a 1,4-diazepan-5-one analog. criver.comresearchgate.net

Absorption: This parameter assesses how well the compound is absorbed into the bloodstream after administration (e.g., oral, intravenous). In vivo studies in rats, for instance, can determine key parameters like the maximum plasma concentration (Cmax) and the time to reach it (Tmax). jfda-online.com For aripiprazole, studies in rats have characterized its oral absorption and bioavailability. nih.govjfda-online.com

Distribution: This refers to where the compound travels in the body after absorption. Studies determine if it accumulates in specific tissues or, importantly for CNS-active drugs, if it can cross the blood-brain barrier. nih.gov For example, aripiprazole's brain exposure and striatal D₂ receptor occupancy were found to be significantly higher in animal models of chronic alcohol intake. nih.gov

Metabolism: This investigates how the body chemically modifies the compound, primarily in the liver. These studies identify the metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes like CYP3A4 and CYP2D6, which are heavily involved in aripiprazole metabolism). jfda-online.com It is also crucial to identify major metabolites and determine if they are pharmacologically active.

Excretion: This determines how the compound and its metabolites are eliminated from the body, typically via urine or feces. Excretion balance studies, often using a radiolabeled version of the compound, provide a quantitative picture of the elimination routes. nih.gov

Bayesian modeling approaches have been used to integrate preclinical pharmacokinetic data from rat studies to build whole-body physiologically based pharmacokinetic (WBPBPK) models, which can then be used to predict human pharmacokinetics. nih.gov

Table 3: Overview of Preclinical ADME/Pharmacokinetic Evaluations for Drug Analogs

| ADME Parameter | Preclinical Evaluation Method | Example Finding for an Analog (Aripiprazole) |

|---|---|---|

| Absorption | Oral and IV administration in rats/mice to determine bioavailability, Cmax, Tmax. jfda-online.comnih.gov | Oral administration in rats resulted in a Tmax of 8 hours. jfda-online.com |

| Distribution | Tissue distribution studies; measurement of brain-to-plasma concentration ratios. nih.gov | Significant brain exposure and striatal D₂ receptor occupancy observed in rats. nih.gov |

| Metabolism | In vitro studies with liver microsomes; in vivo metabolite profiling in plasma and excreta. jfda-online.com | Largely metabolized by hepatic CYP3A4 and CYP2D6 enzymes. jfda-online.com |

| Excretion | Radiolabeled mass balance studies to quantify urinary and fecal elimination routes. nih.gov | Characterization of elimination pathways in preclinical species. |

Microsomal Stability Studies

Microsomal stability assays are a cornerstone of early drug discovery, providing an in vitro measure of a compound's metabolic vulnerability. These studies utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. The stability of a compound in this environment is a key predictor of its in vivo half-life and clearance. For 1,4-diazepan-5-one analogs, the metabolic landscape is heavily influenced by the nature and position of substituents on the diazepane ring.

The intrinsic clearance (CLint) and in vitro half-life (t½) are key parameters derived from these studies. A high intrinsic clearance suggests rapid metabolism and likely poor bioavailability, whereas a low clearance value is indicative of greater metabolic stability.

Table 1: Illustrative Microsomal Stability Data for 1,4-Diazepan-5-one Analogs

| Compound | Substituent at N-4 | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | Methyl | 45 | 30 |

| Analog B | Ethyl | 60 | 22 |

| 4-Butyl-1,4-diazepan-5-one | Butyl | Data not available | Data not available |

| Analog C | Benzyl (B1604629) | 25 | 55 |

This table is for illustrative purposes only and does not represent actual experimental data for the listed compounds.

Target Engagement and Selectivity in Biological Systems

The therapeutic potential of 1,4-diazepan-5-one analogs is intrinsically linked to their ability to engage with specific biological targets while avoiding off-target interactions that could lead to undesirable side effects. The primary molecular targets for many compounds within this class are central nervous system (CNS) receptors.

For this compound, while specific target engagement and selectivity data are not publicly available, the structural similarity to other benzodiazepine-like compounds suggests potential interaction with GABA-A receptors. The affinity and selectivity for different receptor subtypes would be heavily influenced by the butyl substituent. Structure-activity relationship (SAR) studies on related series have shown that the nature of the substituent at the N-4 position can significantly modulate binding affinity and functional activity at these receptors.

Selectivity is a critical parameter, and it is typically assessed by screening the compound against a panel of receptors, ion channels, and enzymes. A favorable selectivity profile is characterized by high affinity for the intended target and low affinity for other biologically relevant targets.

Table 2: Illustrative Target Affinity and Selectivity Profile for a 1,4-Diazepan-5-one Analog

| Target | Ki (nM) | Selectivity Ratio (vs. Primary Target) |

| Primary Target (e.g., GABA-A α1) | 15 | 1 |

| Secondary Target A (e.g., GABA-A α2) | 150 | 10 |

| Secondary Target B (e.g., GABA-A α3) | 300 | 20 |

| Off-Target Receptor X | >10,000 | >667 |

| Off-Target Ion Channel Y | >10,000 | >667 |

This table is for illustrative purposes only and represents the type of data generated in target engagement and selectivity studies.

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Novel 4-Butyl-1,4-diazepan-5-one Derivatives with Enhanced Specificity and Efficacy

The rational design of novel derivatives of this compound is a promising avenue for enhancing its therapeutic potential. This approach involves the strategic modification of the core structure to improve its binding affinity, selectivity, and pharmacokinetic properties. Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how different substituents on the butyl group and the diazepanone ring affect biological activity is crucial. For instance, modifying the butyl chain or introducing various functional groups at different positions on the diazepine (B8756704) ring could lead to compounds with improved potency and target specificity.